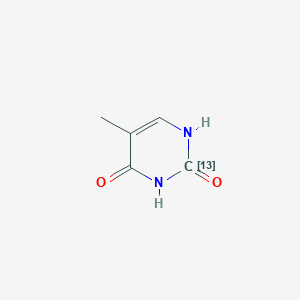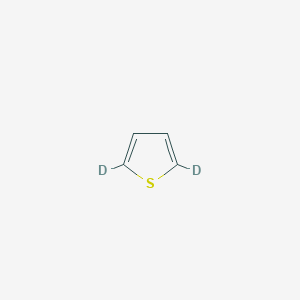
Iodobenzene-3,5-d2
Vue d'ensemble
Description
Iodobenzene-3,5-d2 is a deuterated derivative of iodobenzene, where the hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodobenzene-3,5-d2 can be synthesized through several methods. One common approach involves the deuteration of iodobenzene. This process typically includes the following steps:
Deuteration of Benzene: Benzene is first deuterated to produce benzene-d6.
Selective Iodination: The deuterated benzene is then selectively iodinated at the 3rd and 5th positions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration and iodination. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Iodobenzene-3,5-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: It can be oxidized to form iodosobenzene derivatives or reduced to form benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Oxidation: Reagents like hydrogen peroxide or peracetic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds are common products.
Oxidation: Iodosobenzene derivatives.
Reduction: Deuterated benzene derivatives.
Applications De Recherche Scientifique
Iodobenzene-3,5-d2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules.
Biological Studies: Utilized in tracer studies to track metabolic pathways.
Medicinal Chemistry: Helps in the development of deuterated drugs with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of iodobenzene-3,5-d2 depends on the specific reaction it is involved in. Generally, the presence of deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodobenzene: The non-deuterated analog.
Bromobenzene-3,5-d2: A similar compound with bromine instead of iodine.
Chlorobenzene-3,5-d2: A similar compound with chlorine instead of iodine.
Uniqueness
Iodobenzene-3,5-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium can lead to improved stability and altered reaction kinetics, making it a valuable tool in various research fields.
Propriétés
IUPAC Name |
1,2-dideuterio-3-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHMUERNLJLMHN-XRIVEGAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1[2H])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044092.png)
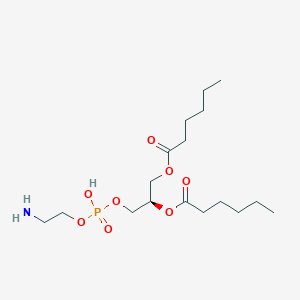
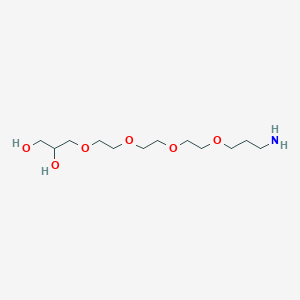

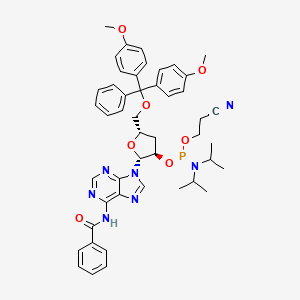
![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)


